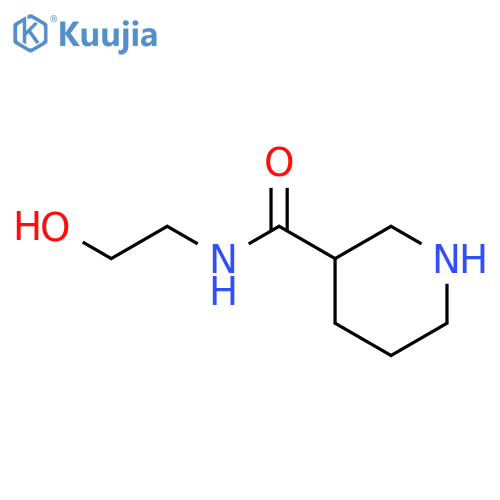Cas no 496057-54-6 (N-(2-Hydroxyethyl)-3-piperidinecarboxamide)

496057-54-6 structure
商品名:N-(2-Hydroxyethyl)-3-piperidinecarboxamide
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinecarboxamide,N-(2-hydroxyethyl)-
- N-(2-hydroxyethyl)piperidine-3-carboxamide
- RAC PIPERIDINE-3-CARBOXYLIC ACID (2-HYDROXYETHYL)-AMIDE
- AC1MC2Q8
- AG-F-66024
- CTK4J1437
- MolPort-000-158-356
- n-(2-hydroxyethyl)-3-piperidinecarboxamide
- Piperidine-3-carboxylic acid (2-hydroxyethyl)-amide
- SureCN1524136
- 496057-54-6
- SCHEMBL1524136
- CS-0319980
- F79945
- SB41725
- rac piperidine-3-carboxylic acid (2-hydroxyethyl)-amide, AldrichCPR
- Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide
- FS-4711
- AKOS009384419
- DTXSID40375168
- RFPHDGCQINZWOO-UHFFFAOYSA-N
- 1-Pyrrolidinecarboxylicacid,3-ethynyl-,1,1-dimethylethylester
- MFCD03425211
- Piperidine-3-carboxylic acid(2-hydroxyethyl)amide
- FT-0746049
- N-(2-Hydroxyethyl)-3-piperidinecarboxamide
-
- MDL: MFCD03425211
- インチ: InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12)
- InChIKey: RFPHDGCQINZWOO-UHFFFAOYSA-N
- ほほえんだ: OCCNC(C1CCCNC1)=O
計算された属性
- せいみつぶんしりょう: 172.12100
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- ゆうかいてん: 119 °C
- PSA: 61.36000
- LogP: -0.18580
N-(2-Hydroxyethyl)-3-piperidinecarboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H860545-500mg |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide |
496057-54-6 | 500mg |
$ 115.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1241993-250mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 250mg |
$195 | 2023-05-17 | |
| 1PlusChem | 1P01F2Q0-250mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 250mg |
$50.00 | 2024-05-01 | |
| Aaron | AR01F2YC-5g |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 5g |
$318.00 | 2023-12-14 | |
| eNovation Chemicals LLC | Y1241993-5g |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 5g |
$360 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390650-1g |
N-(2-hydroxyethyl)piperidine-3-carboxamide |
496057-54-6 | 97% | 1g |
¥604.00 | 2024-05-11 | |
| eNovation Chemicals LLC | Y1241993-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$195 | 2025-02-21 | |
| Aaron | AR01F2YC-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$137.00 | 2025-02-10 | |
| eNovation Chemicals LLC | Y1241993-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$195 | 2025-02-27 | |
| TRC | H860545-100mg |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide |
496057-54-6 | 100mg |
$ 50.00 | 2022-06-04 |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
496057-54-6 (N-(2-Hydroxyethyl)-3-piperidinecarboxamide) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:496057-54-6)N-(2-Hydroxyethyl)-3-piperidinecarboxamide

清らかである:99%
はかる:10g
価格 ($):197